N,1-Diethylaziridine-2-carboxamide
Description
N,1-Diethylaziridine-2-carboxamide is a strained three-membered aziridine ring derivative functionalized with a carboxamide group and ethyl substituents. Aziridines are known for their high ring strain, which enhances their reactivity in ring-opening reactions and catalytic applications.
Properties
CAS No. |
131389-87-2 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.202 |
IUPAC Name |
N,1-diethylaziridine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-3-8-7(10)6-5-9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
YVYQJGDZZPXURW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CN1CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on aziridine derivatives and related nitrogen-containing heterocycles, emphasizing structural, reactivity, and application differences.
Table 1: Key Comparisons Between N,1-Diethylaziridine-2-carboxamide and Related Compounds
Key Findings:
Ring Strain and Reactivity :
- The three-membered aziridine ring in this compound confers higher reactivity compared to five-membered pyrrolidine derivatives like Singh's Catalyst . This strain makes it more susceptible to nucleophilic attacks, a property leveraged in polymerization or drug delivery systems.
- In contrast, Singh's Catalyst utilizes pyrrolidine’s conformational flexibility for enantioselective transformations, a feature less feasible with strained aziridines.
Functional Group Influence :
- The carboxamide group in this compound may enhance solubility and hydrogen-bonding interactions, similar to aziridine-2-carboxylic acid derivatives used in peptide synthesis. However, the ethyl substituents could sterically hinder reactivity compared to simpler analogues.
Stability and Handling :
- Aziridines are generally sensitive to moisture and oxidation, necessitating inert storage conditions. Pyrrolidine-based catalysts like Singh's Catalyst are more stable, enabling broader industrial use .
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